N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide
Description
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide is a structurally complex molecule featuring:
- Imidazole core: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2.
- 2-Sulfanyl group: A sulfur atom at position 2, bonded to a 3-(trifluoromethyl)benzyl group. This introduces steric bulk and electron-withdrawing trifluoromethyl effects.
This compound’s design integrates fluorinated aromatic systems and polar groups, balancing solubility and target binding.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N3O2S/c22-17-6-4-14(5-7-17)9-26-19(30)11-28-18(12-29)10-27-20(28)31-13-15-2-1-3-16(8-15)21(23,24)25/h1-8,10,29H,9,11-13H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRTVWZWTSEDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 401.44 g/mol. The structure features a fluorophenyl group, a hydroxymethyl substituent, and an imidazole moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The imidazole ring may interact with various receptors, influencing signaling pathways related to inflammation and cancer.
Anticancer Activity
Recent research indicates that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma) with IC50 values ranging from 25 to 45 μM .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro assays revealed an IC50 of approximately 3.11 μM for COX-2 inhibition, which is significant when compared to standard anti-inflammatory drugs .
Study 1: Anticancer Efficacy
In a controlled study involving tumor-bearing mice, administration of this compound resulted in a marked reduction in tumor size over a period of 14 days compared to the control group. The study highlighted the compound's potential as a therapeutic agent in oncology.
Study 2: Pharmacokinetics
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Results indicated favorable bioavailability and metabolic stability, which are crucial for its development as a pharmaceutical agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Core : Imidazole with sulfanyl (-S-) linkage.
- Key Differences :
- Oxazolyl acetamide substituent (vs. 4-fluorobenzyl).
- Lacks hydroxymethyl and trifluoromethyl groups.
- Implications : The oxazolyl group may improve metabolic stability but reduce lipophilicity .
Heterocycle Variants with Sulfanyl Groups
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Core : Thiadiazole (five-membered ring with two nitrogen and one sulfur atom).
- Key Differences :
- Thiadiazole replaces imidazole, altering electronic properties.
- Dual sulfanyl groups increase sulfur-mediated interactions.
- Implications : Thiadiazoles often exhibit enhanced metabolic stability compared to imidazoles .
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
- Core: Dihydroimidazole (non-aromatic, saturated ring).
- Key Differences :
- Reduced aromaticity may decrease planarity and target binding.
- Sulfonyl (-SO2-) group introduces polarity.
Substituent-Driven Comparisons
Trifluoromethyl vs. Chlorophenyl Groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
